Theacrine

説明

特性

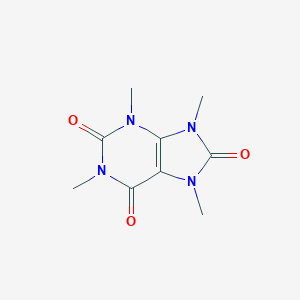

IUPAC Name |

1,3,7,9-tetramethylpurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDOQULISIQFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177659 | |

| Record name | Theacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

25 mg/mL at 20 °C | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2309-49-1 | |

| Record name | Theacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,9-Tetramethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyluric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ939L81MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Reaction Mechanism and Procedure

The high-pressure methylation method, patented by CN104086550B, involves direct methylation of uric acid under elevated temperature and pressure. The procedure follows three stages:

-

Methylation Reaction : Uric acid reacts with a methylating agent (e.g., dimethyl sulfate or methyl halides) in a high-pressure reactor. The reactor is purged with inert gas (e.g., nitrogen) to eliminate oxygen, then pressurized to 0.5–10 MPa. Heating to 84–220°C initiates exothermic methylation, with stirring ensuring homogeneity.

-

Post-Reaction Processing : After 2–6 hours, the mixture is cooled using condensed water, and pressure is gradually released to 0 MPa. The crude product is precipitated by pouring the reaction mixture into ice water, followed by suction filtration.

-

Purification : Recrystallization using acetone-methanol (3:1 v/v) or acetonitrile-ethanol (1:1 v/v) yields tetramethyluric acid with ≥95% purity (HPLC).

Optimization and Scalability

Key parameters influencing yield and purity include:

-

Pressure : Higher pressures (≥5 MPa) enhance reaction kinetics, reducing time from 6 to 3 hours.

-

Temperature : Optimal at 150°C; temperatures exceeding 200°C risk decomposition.

-

Methylating Agent : Dimethyl sulfate outperforms methyl iodide in cost and reactivity under these conditions.

Industrial-scale trials report 85–90% yields with minimal byproducts, making this method suitable for bulk production.

Countercurrent Chromatography from Natural Extracts

Extraction and Separation

CN106632334B details a method isolating tetramethyluric acid from Camellia kucha (bitter tea) extracts using high-speed countercurrent chromatography (HSCCC). The protocol involves:

-

Solvent System Preparation : A ternary solvent system (ethyl acetate–n-butanol–water, 1:1.5:3 v/v) is equilibrated. Triethylamine (10 mM) and hydrochloric acid (10 mM) are added to the upper (stationary) and lower (mobile) phases, respectively.

-

Chromatographic Separation : The mobile phase dissolves the crude extract (11.9 g), which is injected into the HSCCC column. Elution at 2 mL/min resolves tetramethyluric acid (retention time: 40–50 min), identified via UV detection (λ = 280 nm).

Advantages and Limitations

-

Purity : ≥98% after a single chromatographic run.

-

Yield : 5–8% from raw extract, limited by natural abundance in plant material.

-

Scalability : HSCCC requires specialized equipment, making this method cost-prohibitive for large-scale synthesis.

Alkylation with Methyl Iodide

Synthetic Pathway

ChemicalBook outlines a two-step alkylation using methyl iodide under basic conditions:

-

Cyclization Precursor : A purine cyclate (9.11 g, 43 mmol) is suspended in acetonitrile.

-

Methylation : Potassium tert-butoxide (52 mmol) deprotonates the cyclate, facilitating nucleophilic attack by methyl iodide (52 mmol) at 80–90°C for 12 hours.

-

Workup : The mixture is concentrated, washed with water and methanol, and dried to yield tetramethyluric acid (8.7 g, 90%).

Key Considerations

-

Base Selection : Potassium tert-butoxide ensures complete deprotonation of purine nitrogens.

-

Solvent : Acetonitrile’s high polarity stabilizes intermediates, minimizing side reactions.

-

Yield : Consistently achieves 85–90% with 98% purity (HPLC).

This method balances efficiency and scalability but requires stringent control over stoichiometry to avoid over-methylation.

Comparative Analysis of Preparation Methods

| Parameter | High-Pressure Methylation | Countercurrent Chromatography | Alkylation with Methyl Iodide |

|---|---|---|---|

| Yield | 85–90% | 5–8% | 85–90% |

| Purity (HPLC) | ≥95% | ≥98% | ≥98% |

| Reaction Time | 3–6 hours | 12–24 hours | 12 hours |

| Scalability | Industrial | Laboratory | Pilot-scale |

| Cost Efficiency | High | Low | Moderate |

化学反応の分析

反応の種類: DUB-IN-2は、主にその官能基に典型的な反応を起こします。これらには以下が含まれます。

酸化: この化合物は、特にエトキシイミノ基で酸化反応を起こす可能性があります。

還元: 還元反応は、ジカルボニトリル基を標的にし、それらをアミンに変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はオキソ誘導体をもたらす可能性があり、一方、還元はアミン誘導体をもたらす可能性があります 。

4. 科学研究における用途

DUB-IN-2は、科学研究において幅広い用途があり、以下が含まれます。

化学: 脱ユビキチン化酵素とその阻害剤のメカニズムを研究するために使用されます。

生物学: ユビキチン特異的ペプチダーゼ8が、タンパク質分解やシグナル伝達などの細胞プロセスにおいて果たす役割を理解するのに役立ちます。

医学: 癌など、ユビキチン化の調節不全に関連する疾患の治療における潜在的な治療用途が調査されています。

科学的研究の応用

Biosynthesis and Natural Sources

Tetramethyluric acid is primarily found in the leaves of Camellia assamica var. kucha, a special variety of tea known for its unique alkaloid profile. Research indicates that theacrine is synthesized from caffeine through a series of biochemical reactions involving adenosine as a precursor. This pathway highlights the compound's natural occurrence and its biosynthetic relationship with caffeine, which is extensively studied for its psychoactive effects .

Antidepressant Effects

Recent studies have demonstrated that tetramethyluric acid exhibits significant antidepressant-like effects. In animal models subjected to chronic stress, administration of this compound was found to enhance neurogenesis in the hippocampus and modulate neurotransmitter levels, particularly serotonin. The underlying mechanism involves the phosphodiesterase-4 (PDE4)/cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in mood regulation .

Anti-inflammatory and Analgesic Properties

Tetramethyluric acid has been reported to possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic use in conditions characterized by inflammation and pain. Its ability to inhibit certain inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .

Comparative Analysis of Alkaloids

A comparative analysis of tetramethyluric acid with other methylxanthines (such as caffeine) reveals distinct pharmacological profiles. While caffeine is widely recognized for its stimulant effects, tetramethyluric acid appears to offer benefits with fewer side effects, making it an attractive alternative for enhancing cognitive function without the jitteriness associated with caffeine consumption .

| Property | Caffeine | Tetramethyluric Acid (this compound) |

|---|---|---|

| Chemical Structure | 1,3,7-trimethylxanthine | 1,3,7,9-tetramethyluric acid |

| Primary Effects | Stimulant | Antidepressant, anti-inflammatory |

| Side Effects | Jitters, anxiety | Fewer side effects |

| Natural Sources | Coffee, tea | Camellia assamica var. kucha |

Case Studies and Research Findings

Several studies have documented the effects of tetramethyluric acid:

- Study on Antidepressant Effects : A study involving chronic stress models showed that this compound administration significantly counteracted depression-like behaviors while promoting neurogenesis in the hippocampus .

- Metabolomic Studies : Research utilizing LC-MS techniques has identified the presence of tetramethyluric acid in various plant species, indicating its potential as a biomarker for certain teas and its implications in dietary studies .

作用機序

DUB-IN-2は、ユビキチン特異的ペプチダーゼ8を選択的に阻害することでその効果を発揮します。この酵素は、基質タンパク質からユビキチンの除去に関与しており、これはタンパク質の安定性と機能を調節するプロセスです。USP8を阻害することにより、DUB-IN-2は標的タンパク質の脱ユビキチン化を阻止し、プロテアソーム経路によるそれらの分解につながります。 このメカニズムは、ユビキチン化の調節不全が一般的な特徴である癌研究において特に関連しています 。

類似の化合物:

USP7阻害剤: HBX 41108やFT671などの化合物は、ユビキチン特異的ペプチダーゼ7(USP7)の選択的阻害剤です。DUB-IN-2とは異なり、これらの阻害剤は、別の脱ユビキチン化酵素を標的にします。

USP14阻害剤: IU1やIU1-47などの化合物は、脱ユビキチン化酵素ファミリーの別のメンバーであるユビキチン特異的ペプチダーゼ14(USP14)を選択的に阻害します.

DUB-IN-2の独自性: DUB-IN-2は、ユビキチン特異的ペプチダーゼ8に対する高い選択性と効力で独自です。 0.28マイクロモルのIC50値でUSP8を阻害する能力は、他の脱ユビキチン化酵素阻害剤と区別され、さまざまな生物学的プロセスや疾患におけるUSP8の特定の役割を研究するための貴重なツールとなっています 。

類似化合物との比較

Table 1: Molecular and Functional Comparison of Purine Alkaloids

Key Structural Insights :

- TMU and Methylliberine are structural isomers, differing in methylation positions (TMU: 1,3,7,9; Methylliberine: 1,7,9) .

- Caffeine’s xanthine backbone allows for adenosine receptor antagonism, while TMU’s uric acid structure favors phosphodiesterase inhibition and dopaminergic modulation .

Pharmacological and Metabolic Profiles

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Key Findings :

- TMU’s longer half-life compared to caffeine reduces the need for frequent dosing .

- Methylliberine acts synergistically with caffeine in energy supplements but has a shorter duration of action .

Molecular Complexation Behavior

Table 3: Complexation Constants (K) of TMU with Aromatic Donors

| Donor | K (L/mol) | Topology | Key Interaction Sites on TMU |

|---|---|---|---|

| Benzene (B) | 0.17 | Face-to-face | N-3 and N-9 regions (positive charge) |

| Naphthalene (N) | 0.75 | Face-to-face | Central positive charge area |

| Phenanthrene (P) | 2.08 | Face-to-face | Extended aromatic stacking |

| Biphenyl (BP) | 0.20 | Rotating planar rings | Similar to benzene |

Insights :

- TMU forms stable face-to-face complexes with aromatic donors, driven by electrostatic interactions at its positively charged N-3/N-9 regions .

- Larger donors like phenanthrene exhibit higher K values due to increased π-π stacking efficiency .

- Caffeine, in contrast, forms weaker complexes due to its distinct charge distribution and lack of a uric acid backbone .

生物活性

Tetramethyluric acid, commonly referred to as theacrine (1,3,7,9-tetramethyluric acid), is a purine alkaloid found in certain plant species, notably in the leaves of Camellia assamica var. kucha and Theobroma grandiflorum (cupuacu). This compound has garnered attention due to its potential biological activities, including its effects on energy levels, mood enhancement, and anti-inflammatory properties. The following sections provide a detailed overview of the pharmacological effects, mechanisms of action, safety profile, and relevant research findings regarding this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄O₃ |

| Molecular Weight | 224.22 g/mol |

| CAS Number | 2309-49-1 |

| Source Plants | Camellia assamica var. kucha, Theobroma grandiflorum |

Pharmacological Effects

1. Adenosine Receptor Modulation:

this compound appears to act as an adenosine antagonist , similar to caffeine. Research indicates that it can attenuate motor depression induced by adenosine agonists, suggesting a potential role in enhancing alertness and cognitive function .

2. Dopaminergic Activity:

Preliminary studies have shown that the behavioral effects of this compound may also involve dopamine receptors, particularly D1 and D2 types. This interaction may contribute to its reported mood-enhancing effects .

3. Anti-inflammatory and Analgesic Properties:

this compound exhibits anti-inflammatory effects, which may be beneficial for conditions characterized by inflammation. Its analgesic properties suggest potential use in pain management .

Case Studies and Clinical Trials

A notable study assessed the safety and efficacy of TeaCrine® (a branded form of this compound) over an eight-week period involving 60 healthy participants. The study reported:

- Dosage: Participants received either a placebo, 200 mg, or 300 mg of TeaCrine® daily.

- Outcomes: No significant adverse effects were noted on clinical safety markers such as heart rate and blood pressure. Additionally, measures of energy, focus, and motivation remained stable across the duration of the study, indicating no habituation effects typical of other stimulants like caffeine .

Synthesis Pathway

Research into the biosynthesis of this compound reveals that it is synthesized from caffeine through a series of methylation steps involving S-adenosyl-L-methionine as a methyl donor. In experiments with kucha leaves:

- This compound was found to be synthesized from caffeine at varying rates depending on the leaf maturity stage.

- Young leaves exhibited higher conversion rates compared to mature leaves .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical studies:

- Toxicity: The LD50 in animal studies is approximately 810 mg/kg, which is significantly higher than that of caffeine (265 mg/kg), indicating a lower toxicity risk .

- Long-term Use: No evidence of tachyphylaxis (rapidly diminishing returns on effect) was observed during extended use at doses up to 300 mg/day .

Summary Table of Biological Activities

Q & A

Q. What are the primary methods for synthesizing and characterizing TMU?

TMU is synthesized via methylation of uric acid derivatives under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) to confirm methyl group positions and purity. For example, sharp methyl singlets in H NMR spectra (δ ~3.0–3.5 ppm) indicate successful substitution at N-1, N-3, N-7, and N-9 positions . Additional techniques like mass spectrometry (MS) and melting point analysis (e.g., 226°C) are used to validate molecular weight and crystallinity .

Q. How is TMU distinguished structurally and functionally from caffeine?

TMU (1,3,7,9-tetramethyluric acid) shares structural similarities with caffeine (1,3,7-trimethylxanthine) but has an additional methyl group at N-8. This modification alters its charge distribution, affecting complexation behavior with aromatic donors (e.g., benzene, naphthalene) in non-polar solvents. Unlike caffeine, TMU exhibits a distinct topology in face-to-face complexes due to its extended positive charge region near N-3 and N-9, as shown by H NMR shift analysis . Functionally, TMU lacks the hypertensive effects of caffeine, making it a safer candidate for neurostimulant studies .

Q. What experimental protocols are used to study TMU’s solubility and stability in non-polar solvents?

Solubility is assessed via saturation point measurements in solvents like CCl or CDC1, followed by UV-Vis spectroscopy or gravimetric analysis. Stability is monitored using time-resolved NMR to track methyl group integrity under varying temperatures and solvent polarities. For instance, TMU remains stable in CCl for >72 hours at 25°C, but CDC1 may induce solvent effects that skew complexation parameters .

Advanced Research Questions

Q. How are formation constants (KKK) of TMU-donor complexes determined using 1^11H NMR?

values are calculated via the Scatchard-Foster-Fyfe method, where chemical shifts () of TMU protons are measured as a function of donor concentration . Data reduction employs the AUS (additional unspecific shielding) concept to correct for non-complexing interactions. For example, TMU-benzene complexes yield using external reference NMR and iterative fitting of vs. plots . Consistency across multiple proton signals (e.g., N-3 vs. N-9 methyl groups) validates the 1:1 stoichiometry model .

Q. What methodological challenges arise in interpreting 1^11H NMR data for TMU-donor complexes?

Key challenges include:

- AUS Correction : Overlapping shifts from non-specific donor collisions require subtraction using solvent-dependent shielding parameters .

- Solvent Artifacts : CDC1 may form competing solvent-donor complexes, necessitating adjustments in CCl .

- Low Values : For weakly associated complexes (e.g., TMU-biphenyl, ), the shift difference method () improves reliability but fails when (complex shift-to-constant ratio) is <5% .

Q. How does TMU’s charge distribution influence its complex topology with polycyclic aromatic donors?

TMU’s positive charge density peaks near N-3 and N-9, favoring face-to-face interactions with electron-rich regions of donors like phenanthrene. H NMR data show increases from benzene () to phenanthrene (), correlating with donor π-surface area. The parameter localizes the complex center between N-3 and N-9, confirmed by ring current calculations and molecular docking simulations .

Q. What strategies resolve contradictions in TMU’s pharmacological data (e.g., neurostimulant vs. hepatoprotective effects)?

- Dose-Dependent Effects : Low doses (≤10 mg/kg in rodents) promote relaxation via adenosine receptor modulation, while higher doses (>50 mg/kg) enhance cognitive function through dopamine agonism .

- Metabolic Variability : Species-specific cytochrome P450 activity affects TMU’s metabolite profile. Rats excrete unmetabolized TMU, unlike mice, which may explain divergent hepatoprotective outcomes in preclinical studies .

Methodological Recommendations

Q. How to design reproducible experiments for TMU’s complexation studies?

- Control Solvent Polarity : Use CCl over CDC1 to minimize solvent-complex competition .

- Data Validation : Cross-check values from multiple proton signals (e.g., N-1 vs. N-7 methyl groups) to confirm 1:1 model robustness .

- Reference Standards : Include caffeine as a comparator for charge distribution and complexation trends .

Q. What statistical approaches are suitable for analyzing TMU’s bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。